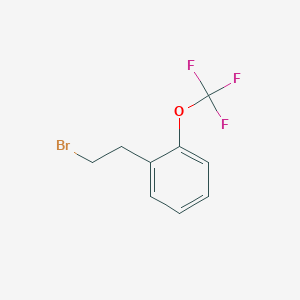

1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

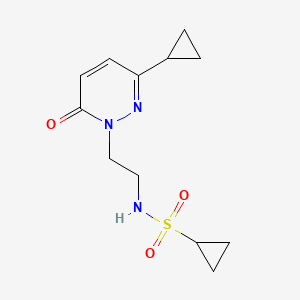

“1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene” is a chemical compound with the empirical formula C9H8BrF3 . It’s also known as “3-(Trifluoromethyl)phenethyl bromide” and has a molecular weight of 253.06 .

Molecular Structure Analysis

The SMILES string representation of this compound is FC(F)(F)c1cccc(CCBr)c1 . This indicates that the compound has a benzene ring with a trifluoromethoxy group and a bromoethyl group attached to it.

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.495 g/mL at 25 °C . It has a refractive index (n20/D) of 1.486 . The boiling point is 92-94 °C at 12 mmHg .

Aplicaciones Científicas De Investigación

Aryne Route to Naphthalenes

The study by Schlosser and Castagnetti (2001) illustrates the compound's role in generating aryne intermediates for synthesizing naphthalenes. Upon treatment with lithium diisopropylamide (LDA), 1-bromo-2-(trifluoromethoxy)benzene undergoes transformation to produce phenyllithium intermediates. These intermediates, upon further processing, can yield various naphthalene derivatives, showcasing the compound's utility in constructing complex aromatic systems (Schlosser & Castagnetti, 2001).

Nucleophilic Substitution for Aliphatic Trifluoromethyl Ethers

Marrec et al. (2010) demonstrate the compound's relevance in nucleophilic substitution reactions. The reaction between tetrabutylammonium triphenyldifluorosilicate and 2,4-dinitro(trifluoromethoxy)benzene under microwave irradiation generates a trifluoromethoxide anion capable of substituting activated bromides. This process highlights its potential in synthesizing aliphatic trifluoromethyl ethers, contributing to the field of organofluorine chemistry (Marrec et al., 2010).

Green Synthesis Approaches

The research by Joshi, Suresh, and Adimurthy (2013) presents an eco-friendly synthesis method for dibenzenes and benzyloxy benzenes using KHSO4 under solvent-free conditions. This method, utilizing bromo and benzylic alcohols, emphasizes sustainable and chemoselective synthesis strategies, where 1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene could potentially be involved or serve as a reference point for developing green chemistry protocols (Joshi, Suresh, & Adimurthy, 2013).

Fluorination and Trifluoromethoxylation Strategies

A study by Duran-Camacho et al. (2021) explores the preparation of an isolable pyridinium trifluoromethoxide salt from 2,4-dinitro(trifluoromethoxy)benzene, acting as a trifluoromethoxide source for SN2 reactions. This research underpins the compound's utility in introducing trifluoromethyl ethers into organic molecules, thus expanding the toolbox for fluorination and trifluoromethoxylation strategies in medicinal chemistry and materials science (Duran-Camacho et al., 2021).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral and Eye Irrit. 2 . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

Propiedades

IUPAC Name |

1-(2-bromoethyl)-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-6-5-7-3-1-2-4-8(7)14-9(11,12)13/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZCYCKEZBSEAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-2-(trifluoromethoxy)benzene | |

CAS RN |

1260807-39-3 |

Source

|

| Record name | 1-(2-bromoethyl)-2-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)

![(S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B2536818.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenol](/img/structure/B2536824.png)

![(4-Benzylpiperazin-1-yl)(3-chloro-5-(p-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2536829.png)

![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)